4,4'-DI(1,2,3-Triazolyl) disulfide hydrate
CAS No.: 6440-09-1
Cat. No.: VC0544801
Molecular Formula: C4H4N6S2
Molecular Weight: 200.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6440-09-1 |
---|---|
Molecular Formula | C4H4N6S2 |
Molecular Weight | 200.3 g/mol |
IUPAC Name | 4-(2H-triazol-4-yldisulfanyl)-2H-triazole |
Standard InChI | InChI=1S/C4H4N6S2/c1-3(7-9-5-1)11-12-4-2-6-10-8-4/h1-2H,(H,5,7,9)(H,6,8,10) |
Standard InChI Key | NLSOBKJRPPRVSB-UHFFFAOYSA-N |
SMILES | C1=NNN=C1SSC2=NNN=C2 |
Canonical SMILES | C1=NNN=C1SSC2=NNN=C2 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of two 1,2,3-triazole rings connected by a disulfide (-S-S-) bridge. Each triazole ring contains three nitrogen atoms, contributing to the molecule’s electron-deficient aromatic system. The hydrate form includes variable water molecules (), though some suppliers classify moisture as an impurity and market the anhydrous form under the same CAS number . X-ray crystallography confirms that the disulfide bond adopts a gauche conformation, with a dihedral angle of 84.7° between the triazole planes, optimizing steric and electronic interactions .
Spectroscopic and Computational Data
Synthesis and Purification
Quality Control
Vendor specifications mandate HPLC purity ≥98.0%, with titration confirming sulfur content. Residual solvents are absent due to the compound’s crystalline nature . Storage at room temperature (<15°C) in moisture-free environments prevents decomposition .
Physicochemical Properties
Thermal and Solubility Profile
Property | Value | Source |
---|---|---|
Melting Point | 215–217°C (decomposes) | |
Solubility in DMSO | 10 mM (clear at 25°C) | |
Hydration Water Content | ≤8.0% (Karl Fischer titration) |
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Thermal gravimetric analysis (TGA) shows a 7.5% mass loss at 100°C, corresponding to water evaporation .
Applications in Research and Industry
Antimicrobial Development
The disulfide bond’s redox activity enables disruption of microbial thiol homeostasis. In Staphylococcus aureus models, 4,4'-di(1,2,3-triazolyl) disulfide hydrate inhibits glutathione reductase (GR) at , surpassing standard antibiotics like ciprofloxacin () .
Polymer Chemistry
As a cross-linker in polyurethane foams, the compound increases tensile strength by 40% compared to traditional agents (e.g., hexamethylene diisocyanate). This enhancement arises from dynamic S-S bonds that dissipate mechanical stress .
Hemoglobin Modification
In a landmark study, TD-3 (the compound’s research code) covalently binds to β-Cys93 of hemoglobin, destabilizing the T-state and increasing oxygen affinity ( reduced by 32% at pH 7.4). This mechanism reduces hypoxia-induced sickling in erythrocytes by 68%, positioning it as a potential sickle cell disease therapeutic .
Pharmacological and Toxicological Profile
In Vivo Pharmacokinetics
Mouse studies show a plasma half-life () of 4.2 hours following intravenous administration. The compound distributes preferentially to erythrocytes (AUC = 1,240 μg·h/mL) over plasma (AUC = 89 μg·h/mL) .
Parameter | Result | Source |
---|---|---|
Acute Oral Toxicity | LD > 2,000 mg/kg (rat) | |
Skin Irritation | Moderate (OECD 404) | |
Ocular Toxicity | Irreversible corneal damage |
Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .
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